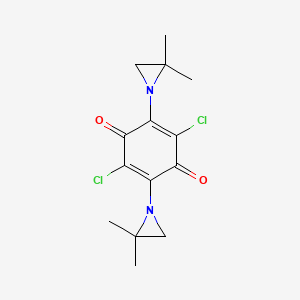![molecular formula C7H5N3S B13998428 4-Mercaptopyrido[2,3-d]pyrimidine CAS No. 78159-02-1](/img/structure/B13998428.png)
4-Mercaptopyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mercaptopyrido[2,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a mercapto group (-SH) attached to the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis can begin with the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as the use of active nickel as a catalyst and solvent-free conditions have been explored to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Mercaptopyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups .
Applications De Recherche Scientifique
4-Mercaptopyrido[2,3-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has explored its use in developing anticancer and antiviral drugs.
Industry: It is used in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 4-Mercaptopyrido[2,3-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-d]pyrimidine: Shares the core structure but lacks the mercapto group.
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with different biological activities.
Quinazoline: A fused pyrimidine with significant medicinal applications.
Uniqueness: 4-Mercaptopyrido[2,3-d]pyrimidine is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This feature enhances its utility in various chemical and biological applications .
Propriétés
Numéro CAS |
78159-02-1 |
|---|---|
Formule moléculaire |
C7H5N3S |
Poids moléculaire |
163.20 g/mol |
Nom IUPAC |
1H-pyrido[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11) |
Clé InChI |
LQDZBRVMVSRDTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC=NC2=S)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)


![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)



![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)


![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)

![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)

